2-[(4-Chloro-2,5-diethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
2-[(4-Chloro-2,5-diethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Brand Name:
Vulcanchem
CAS No.:
873675-96-8
VCID:
VC0514751
InChI:
InChI=1S/C19H22ClNO4S/c1-3-24-17-12-19(18(25-4-2)11-16(17)20)26(22,23)21-10-9-14-7-5-6-8-15(14)13-21/h5-8,11-12H,3-4,9-10,13H2,1-2H3
SMILES:
CCOC1=CC(=C(C=C1Cl)OCC)S(=O)(=O)N2CCC3=CC=CC=C3C2
Molecular Formula:
C19H22ClNO4S
Molecular Weight:
395.9g/mol
2-[(4-Chloro-2,5-diethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
CAS No.: 873675-96-8
Main Products
VCID: VC0514751
Molecular Formula: C19H22ClNO4S
Molecular Weight: 395.9g/mol
CAS No. | 873675-96-8 |
---|---|
Product Name | 2-[(4-Chloro-2,5-diethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline |
Molecular Formula | C19H22ClNO4S |
Molecular Weight | 395.9g/mol |
IUPAC Name | 2-(4-chloro-2,5-diethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Standard InChI | InChI=1S/C19H22ClNO4S/c1-3-24-17-12-19(18(25-4-2)11-16(17)20)26(22,23)21-10-9-14-7-5-6-8-15(14)13-21/h5-8,11-12H,3-4,9-10,13H2,1-2H3 |
Standard InChIKey | QIHWYDFOWCRHFY-UHFFFAOYSA-N |
SMILES | CCOC1=CC(=C(C=C1Cl)OCC)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Canonical SMILES | CCOC1=CC(=C(C=C1Cl)OCC)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
PubChem Compound | 16444624 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume